molecular formula C20H21N5O4 B6441072 3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one CAS No. 2548983-91-9

3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6441072
CAS No.: 2548983-91-9
M. Wt: 395.4 g/mol
InChI Key: WJWGENGRGLSOOC-UHFFFAOYSA-N
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Description

3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one (CAS 2548983-91-9) is an organic small molecule with a molecular formula of C₂₀H₂₁N₅O₄ and a molecular weight of 395.41 g/mol . This reagent features a hybrid structure incorporating a quinazolinone moiety and a methoxypyrimidine group, linked via a piperidine-oxoethyl chain . Compounds containing quinazolinone and pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with a variety of biological targets. This product is provided for research purposes, such as in vitro screening, hit-to-lead optimization studies, and as a standard for analytical method development. With a topological polar surface area of approximately 97.2 Ų, the compound exhibits properties that may influence its bioavailability . Researchers can utilize this high-purity compound to explore its specific biochemical properties and applications. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

3-[2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-28-15-10-21-20(22-11-15)29-14-6-8-24(9-7-14)18(26)12-25-13-23-17-5-3-2-4-16(17)19(25)27/h2-5,10-11,13-14H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWGENGRGLSOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that integrates multiple heterocycles, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Structural Characteristics

This compound features a quinazolinone core linked to a piperidine and a methoxypyrimidine moiety. The structural arrangement is significant for its biological activity, as the presence of nitrogen and oxygen heteroatoms can influence reactivity and interaction with biological systems.

Structural Feature Description
Core Structure Quinazolinone
Substituents Methoxypyrimidine, Piperidine
Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol

Anticancer Properties

Quinazoline derivatives are known for their anticancer potential. Research indicates that compounds similar to this compound can inhibit specific kinases involved in cancer progression. For instance, studies have demonstrated that quinazolinone derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Neuroprotective Effects

The piperidine component of the compound suggests potential neuroprotective properties. Compounds with similar structures have been evaluated for their effects on the central nervous system (CNS), showing promise in reducing locomotor activity in animal models, indicative of depressant effects . This could position the compound as a candidate for treating neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies suggest that quinazoline derivatives possess antimicrobial properties. A related class of compounds has shown effectiveness against various pathogens, including bacteria and fungi . The mechanism often involves disrupting microbial cell function through enzyme inhibition.

While specific mechanisms for this compound remain largely unexplored, related studies provide insights into potential pathways:

  • Kinase Inhibition : Similar quinazoline derivatives have been shown to interact with kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in proliferation and apoptosis.
  • Receptor Interaction : The structural components may allow binding to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.
  • Antioxidant Activity : Some quinazoline derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cells .

In Vitro Studies

Recent in vitro studies have demonstrated that quinazoline derivatives can effectively inhibit cancer cell proliferation. For example, a study highlighted that certain analogs showed IC50 values in the low micromolar range against various cancer cell lines .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with target proteins. These studies suggest strong binding affinities to key enzymes involved in cancer metabolism and microbial resistance mechanisms.

Scientific Research Applications

Anti-Cancer Activity

Compounds with similar structural features have been investigated for their anti-cancer properties. The presence of the pyrimidine derivative suggests that this compound may inhibit specific enzymes involved in cancer progression. Research indicates that pyrimidine derivatives can modulate immune responses and act as inhibitors of kinases associated with tumor growth.

Neurological Disorders

The piperidine ring is known for its neuroactive properties. Compounds that incorporate piperidine have shown promise in treating neurological disorders such as depression and anxiety due to their ability to interact with neurotransmitter receptors. This compound may also exhibit neuroprotective effects, making it a candidate for further research in neuropharmacology.

Synthesis and Derivatives

The synthesis of 3-(2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Key steps may include:

  • Formation of the quinazoline core.
  • Introduction of the piperidine ring through nucleophilic substitution.
  • Attachment of the methoxypyrimidine moiety via etherification.

Recent advancements in synthetic methodologies emphasize greener approaches, potentially utilizing solvent-free conditions or alternative reaction media to enhance yield and reduce environmental impact.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanism of action. Preliminary studies suggest potential binding to specific receptors or enzymes, which could influence their activity. For instance:

Target Expected Interaction Potential Outcome
Cyclin-dependent kinasesInhibitionReduced cell proliferation
G-protein coupled receptorsModulationAltered neurotransmitter release

These interactions warrant further investigation through pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with pyrido[3,4-d]pyrimidin-4(3H)-one and pyrido[1,2-a]pyrimidin-4-one derivatives, which are well-documented for their biological activities. Below is a comparative analysis based on substituent effects, synthetic routes, and inferred properties:

Compound Core Structure Key Substituents Synthetic Yield Inferred Properties
Target Compound: 3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one Quinazolin-4-one 2-Oxoethyl-piperidinyl (5-methoxypyrimidin-2-yloxy) Not reported Potential enhanced metabolic stability due to methoxy group; moderate solubility.
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(3,4-Dichlorobenzyl)piperidine 43% Likely improved potency due to halogenated benzyl group; reduced solubility.
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Benzodioxol-5-ylmethyl)piperidine Not reported Enhanced lipophilicity and CNS penetration due to benzodioxolyl group.
3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thioxo-thiazolidinone; 4-(2-hydroxyethyl)piperazinyl Not reported Increased hydrogen-bonding capacity; potential for improved target engagement.

Key Observations:

Substituent Impact on Bioactivity :

  • The 5-methoxypyrimidinyl group in the target compound may confer metabolic stability compared to halogenated (e.g., 3,4-dichlorobenzyl in ) or benzodioxolyl groups (), which enhance lipophilicity but risk metabolic oxidation.
  • Piperidine/Piperazine Linkers : The piperidinyl group in the target compound is analogous to piperazinyl derivatives in , which often improve solubility and binding affinity through nitrogen lone-pair interactions.

Synthetic Accessibility: The target compound likely employs reductive amination (as in ) for piperidine-ethyl linkage, a method yielding ~40–50% in similar systems.

Pharmacological Hypotheses: The quinazolinone core is associated with kinase inhibition (e.g., EGFR, HER2), while pyrimidine derivatives often target nucleotide-binding domains .

Preparation Methods

Alkylation of Quinazolinone with Bromoacetyl-Piperidine

  • Bromoacetylpiperidine synthesis : Reacting the piperidine derivative with bromoacetyl bromide in dichloromethane (DCM) yields 1-(2-bromoacetyl)-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine.

  • Nucleophilic substitution : The quinazolinone core (3,4-dihydroquinazolin-4-one) is deprotonated with NaH in THF and treated with the bromoacetylpiperidine derivative. This step proceeds via SN2 mechanism, achieving 70–75% yield.

Acylation via Carbodiimide Coupling

  • Carboxylic acid activation : The quinazolinone’s 3-position is functionalized with a carboxylic acid group using ethyl chlorooxalate, followed by hydrolysis.

  • EDC/HOBt-mediated coupling : The acid reacts with 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), yielding the target compound in 82% efficiency.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvent-free conditions : Grinding reagents with PEG-400 reduces side reactions and improves atom economy.

  • Microwave assistance : Cyclization steps benefit from microwave irradiation, reducing energy consumption.

Stereochemical Considerations

The piperidine ring’s 4-position substitution may lead to stereoisomerism. Chiral auxiliaries or asymmetric hydrogenation (using Raney-Ni or NHC-Cu catalysts) ensure enantiopure products.

Yield-Enhancing Strategies

  • Protection/deprotection : Boc-protected piperidines prevent unwanted side reactions during coupling.

  • Workup protocols : Filtration of K2CO3 residues from methanol solutions improves purity.

Analytical Characterization

Synthetic intermediates and the final product are characterized using:

  • NMR spectroscopy : 1H NMR confirms the quinazolinone’s aromatic protons (δ 7.2–8.1 ppm) and the piperidine’s methoxy group (δ 3.8 ppm).

  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 439.1784 [M+H]+.

  • X-ray crystallography : Single-crystal analysis validates the planar quinazolinone core and piperidine chair conformation.

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageCitation
Solvent-free alkylation892 hEco-friendly, no solvent waste
Microwave cyclization8530 minRapid reaction kinetics
Carbodiimide coupling8212 hHigh regioselectivity

Q & A

Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency for condensation steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may accelerate specific steps, such as piperidine ring functionalization .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity at each stage .
  • Purification : High-performance liquid chromatography (HPLC) with ammonium acetate buffer (pH 6.5) ensures final product purity ≥95% .

Q. What analytical techniques are recommended to confirm the molecular structure of this compound?

Methodological Answer: A tiered approach is critical:

  • Primary Characterization :
    • ¹H/¹³C NMR : Assign peaks to confirm the piperidin-1-yl, methoxypyrimidinyl, and dihydroquinazolinone moieties .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Advanced Techniques :
    • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the oxoethyl side chain .

Q. How can researchers determine the solubility and stability profile of this compound for in vitro assays?

Methodological Answer:

  • Solubility Screening : Use the shake-flask method in solvents like DMSO (for stock solutions) or PBS (pH 7.4) for physiological relevance. Record solubility thresholds via UV-Vis spectroscopy .
  • Stability Studies :
    • Thermal Stability : Incubate at 25°C and 37°C for 24–72 hours; monitor degradation via HPLC .
    • Photostability : Expose to UV light (300–400 nm) and assess changes using TLC .

Advanced Questions

Q. How can structural characterization challenges (e.g., tautomerism in the dihydroquinazolinone core) be addressed?

Methodological Answer:

  • Dynamic NMR : Probe tautomeric equilibria by analyzing temperature-dependent chemical shifts in DMSO-d₆ .
  • Computational Modeling : Density functional theory (DFT) calculations predict energetically favorable tautomeric forms .
  • Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen migration in the quinazolinone ring .

Q. How should contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Purity Reassessment : Verify compound purity (>99%) via HPLC and exclude batch-to-batch variability .

  • Structural Analog Comparison :

    Analog Modification Reported Activity
    Piperidine variant4-Methylpiperidin-1-ylReduced kinase inhibition
    Thiazolidinone variant2-Thioxo groupEnhanced cytotoxicity
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, incubation time) .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with suspected targets (e.g., kinases, GPCRs) .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes modulating compound sensitivity .

Q. How can discrepancies between in vitro and in vivo efficacy be investigated?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME : Assess absorption (Caco-2 permeability), metabolism (liver microsomes), and plasma protein binding .
    • Metabolite Identification : Use LC-MS/MS to detect oxidation or glucuronidation products .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs .

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Systematically alter the methoxypyrimidinyl or piperidin-1-yl groups and test activity in kinase inhibition assays .
  • 3D-QSAR Modeling : Align analogs in a pharmacophore model to predict critical substituents .

Q. How can researchers ensure compound stability during long-term experimental assays?

Methodological Answer:

  • Storage Conditions : Store lyophilized powder at -80°C in argon atmosphere to prevent oxidation .
  • In-Use Stability : Prepare fresh DMSO stock solutions monthly; avoid freeze-thaw cycles .
  • Degradation Monitoring : Include stability-indicating HPLC methods in assay protocols .

Q. What experimental designs mitigate batch-to-batch variability in biological studies?

Methodological Answer:

  • Centralized Synthesis : Produce a single large batch and aliquot for distribution .
  • Quality Control (QC) Metrics :
    • Purity : ≥98% by HPLC .
    • Water Content : ≤0.5% via Karl Fischer titration .
  • Blinded Testing : Randomize compound batches across experimental replicates to minimize bias .

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